molecular formula C12H17NOS B13652341 3-(2-Methoxyphenyl)-1,4-thiazepane

3-(2-Methoxyphenyl)-1,4-thiazepane

Cat. No.: B13652341
M. Wt: 223.34 g/mol
InChI Key: YFCXYMDHYZTSLD-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1,4-thiazepane is an organic compound that belongs to the class of thiazepanes Thiazepanes are seven-membered heterocyclic compounds containing both sulfur and nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-1,4-thiazepane typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methoxybenzylamine with a suitable thiol or disulfide under acidic or basic conditions to form the thiazepane ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as trifluoroacetic acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1,4-thiazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methoxyphenyl)-1,4-thiazepane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenyl)-1,4-thiazepane is unique due to its thiazepane ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

3-(2-methoxyphenyl)-1,4-thiazepane

InChI

InChI=1S/C12H17NOS/c1-14-12-6-3-2-5-10(12)11-9-15-8-4-7-13-11/h2-3,5-6,11,13H,4,7-9H2,1H3

InChI Key

YFCXYMDHYZTSLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CSCCCN2

Origin of Product

United States

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